N,N-Dimethyl-N'-phenylethylenediamine
Description
Significance of Substituted Ethylenediamines in Organic and Inorganic Chemistry
Substituted ethylenediamines represent a critical class of compounds in both organic and inorganic chemistry due to their versatile nature as ligands and building blocks. Ethylenediamine (B42938), the parent compound, is a widely used bidentate ligand that forms stable chelate rings with metal ions. nih.gov The substitution on the nitrogen atoms allows for the fine-tuning of the steric and electronic properties of these ligands, which in turn influences the properties and reactivity of the resulting metal complexes.
In inorganic chemistry, substituted ethylenediamines are instrumental in the development of catalysts for a wide range of transformations. For instance, chiral substituted ethylenediamines are pivotal in asymmetric catalysis, where they can induce enantioselectivity in reactions. sigmaaldrich.com The stereochemistry of octahedral complexes with substituted ethylenediamine ligands has been a subject of extensive study, laying the groundwork for the design of modern catalysts. rsc.org The ability of the N-H bonds in coordinated amines to act as hydrogen bond donors is a key feature that has been exploited in the development of catalysts for various organic reactions. rsc.org
In organic synthesis, substituted ethylenediamines serve as versatile intermediates. They are used in the preparation of more complex molecules, including pharmaceuticals and other biologically active compounds. For example, derivatives of ethylenediamine are found in antihistamines and have been used to create inhibitors for enzymes like farnesyltransferase, which are targets in cancer research. The reactivity of the amine groups allows for a variety of chemical modifications, making them valuable synthons in the construction of diverse molecular architectures.
Scope and Relevance of Academic Inquiry into N,N-Dimethyl-N'-phenylethylenediamine
The academic inquiry into this compound, while not as extensive as for some other substituted diamines, is driven by its potential applications as an unsymmetrical ligand and a synthetic intermediate. Its structure, which combines a dimethylated tertiary amine and a phenyl-substituted secondary amine, offers a unique combination of steric bulk and electronic properties. This dissymmetry is of particular interest in coordination chemistry and catalysis, as it can lead to specific reactivity and selectivity that may not be achievable with symmetrical ligands. nih.gov
Research into unsymmetrical ligands is a growing field, as these ligands can provide a more nuanced control over the metal center's environment in a catalytic complex. nih.gov While specific detailed research findings on this compound are limited, its structural similarity to other well-studied diamine ligands suggests its potential utility in areas such as copper-catalyzed cross-coupling reactions.
The synthesis of this compound and its derivatives is also a relevant area of academic investigation. The development of efficient and scalable synthetic routes to such unsymmetrical diamines is crucial for their broader application. For instance, a common synthetic approach involves the reaction of an appropriate amine with a substituted haloethane. A related synthesis for N-(β-diethylaminoethyl)-aniline involves heating aniline (B41778) with 2-diethylaminoethanol in the presence of a phosphite (B83602) catalyst. prepchem.com
Historical Context of Diamine Ligand Development
The development of diamine ligands has a rich history that dates back to the foundational work of Alfred Werner, who first proposed the octahedral geometry of cobalt(III) complexes with ethylenediamine in the early 20th century. researchgate.net This pioneering work laid the groundwork for the field of coordination chemistry and established the importance of diamine chelates.
For a long period, the focus of diamine ligand chemistry was primarily on understanding the structure and bonding in their metal complexes. However, in recent decades, the application of these ligands in catalysis has become a major driving force for new research. A significant breakthrough came with the use of diamine ligands in copper-catalyzed reactions, which allowed for milder reaction conditions and broader substrate scope for important transformations like the Ullmann condensation.
The evolution of diamine ligand design has progressed from simple, symmetrical ligands like ethylenediamine to more complex, chiral, and unsymmetrical structures. This progression has been driven by the desire to achieve higher levels of control and selectivity in catalytic reactions. The development of ligands such as (S,S)-(+)-N,N'-Dimethyl-1,2-cyclohexanediamine highlights the focus on creating C2-symmetric ligands for asymmetric catalysis. sigmaaldrich.com More recently, the focus has expanded to include nonsymmetrical ligands like this compound, as researchers seek to explore the unique properties that arise from their lower symmetry. nih.gov
Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6711-46-2 | chemsrc.comchemicalbook.comchemicalbook.combldpharm.comchem960.com |
| Molecular Formula | C10H16N2 | chemsrc.comchemicalbook.comchemicalbook.combldpharm.comchem960.com |
| Molecular Weight | 164.25 g/mol | chemicalbook.comchemicalbook.combldpharm.com |
| Boiling Point | 266.1 °C at 760 mmHg | chemsrc.comchem960.com |
| Density | 0.991 g/cm³ | chemsrc.com |
| Flash Point | 113.2 °C | chem960.com |
| Refractive Index | 1.558 | chem960.com |
| Appearance | Yellow to brown liquid | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
N',N'-dimethyl-N-phenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)9-8-11-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCVOKAWJJIJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064459 | |
| Record name | 1,2-Ethanediamine, N,N-dimethyl-N'-phenyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6711-46-2 | |
| Record name | N1,N1-Dimethyl-N2-phenyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6711-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(2-(Dimethylamino)ethyl)aniline | |
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| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-phenyl- | |
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| Record name | 1,2-Ethanediamine, N,N-dimethyl-N'-phenyl- | |
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| Record name | N,N-dimethyl-N'-phenylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.056 | |
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| Record name | N-(2-(DIMETHYLAMINO)ETHYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Derivatization Strategies for N,n Dimethyl N Phenylethylenediamine and Analogues
Established Synthetic Routes to Substituted Ethylenediamines
Traditional methods for constructing the ethylenediamine (B42938) scaffold and its derivatives provide a foundational understanding for the synthesis of complex analogues like N,N-Dimethyl-N'-phenylethylenediamine.
Amination reactions are fundamental to the formation of carbon-nitrogen bonds. In the context of substituted ethylenediamines, this can involve the reaction of amines with halogenated alkanes or the catalytic amination of alcohols.
One of the older industrial routes to ethylenediamine (EDA) itself involves the reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849). nih.govgoogle.com This method can be adapted to produce substituted derivatives, for example, by reacting 1,2-dichloroethane with a mixture of aniline (B41778) and dimethylamine, although this would likely lead to a complex mixture of products requiring extensive purification. A more controlled approach would involve reacting N-phenylethylenediamine with a methylating agent or N,N-dimethylethylenediamine with a phenylating agent.
Modern catalytic methods offer more elegant solutions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming aryl-nitrogen bonds. fishersci.it This could theoretically be applied by coupling N,N-dimethylethylenediamine with a halobenzene in the presence of a palladium catalyst and a base. The reaction is typically performed in solvents like toluene (B28343) or THF at temperatures between 50-100°C. fishersci.it
Another significant pathway is the catalytic amination of alcohols. The synthesis of EDA from ethylene (B1197577) glycol (EG) and ammonia is a well-studied, greener alternative to the dichloroethane process. nih.govacs.org This reaction proceeds over various catalysts, including supported metals and solid acids. acs.orgnih.gov The mechanism often involves a "borrowing hydrogen" or hydrogen-transfer methodology, where the alcohol is first dehydrogenated to an aldehyde, which then condenses with an amine to form an imine, followed by hydrogenation of the imine back to the amine. acs.orgnih.gov This principle can be extended to synthesize more complex derivatives.
Reductive amination is a highly versatile method for forming C-N bonds and offers a direct route to this compound. This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. A key advantage is that it avoids the over-alkylation often seen with alkyl halides.
To synthesize this compound, one could envision two primary reductive amination strategies:
Reacting N-phenylethylenediamine with formaldehyde.
Reacting N,N-dimethylethylenediamine with benzaldehyde.
The reaction is typically carried out under mild acidic conditions (pH 4-5) to facilitate imine formation. youtube.com A variety of reducing agents can be used, but sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is a selective reducing agent. youtube.com It is less reactive than sodium borohydride (B1222165) (NaBH₄) and will not readily reduce the starting aldehyde or ketone, but it is reactive enough to reduce the intermediate iminium ion that forms. youtube.comyoutube.com
Other catalytic systems for direct reductive amination have been developed. For instance, dibutyltin (B87310) dichloride has been shown to catalyze the reductive amination of aldehydes and ketones using phenylsilane (B129415) as the reductant, a method suitable for anilines and dialkylamines. organic-chemistry.orgnih.gov Another approach involves catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (H₂/Pd-C). youtube.com
A high-yield synthesis of N,N-dimethyl tertiary amines has been reported via a titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with a methanol (B129727) solution of dimethylamine. researchgate.net
The direct alkylation of an amine with an alkyl halide is a classic method for forming C-N bonds. fishersci.it To form this compound, one could start with N-phenylethylenediamine and perform a methylation reaction using an agent like methyl iodide or dimethyl sulfate. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts, necessitating careful control of stoichiometry and reaction conditions.
A more recent and greener approach is the N-alkylation of amines with alcohols, which produces water as the only byproduct. This reaction is typically catalyzed by heterogeneous catalysts. A study on the N-alkylation of ethylenediamine with various alcohols was conducted using a CuO–NiO/γ-Al₂O₃ catalyst in a fixed-bed reactor. researchgate.netresearchgate.net The reaction proceeds via the "borrowing hydrogen" mechanism, similar to the amination of alcohols. researchgate.net This method demonstrated high yields for mono-N-alkylation with both primary and secondary alcohols. researchgate.net
| Alcohol | Temperature (°C) | Product | Yield (mono-alkylated, %) |
|---|---|---|---|
| Methanol | 160 | N-Methylethylenediamine | 80.2 |
| Ethanol | 160 | N-Ethylethylenediamine | 82.3 |
| Propan-1-ol | 160 | N-Propylethylenediamine | 83.7 |
| Butan-1-ol | 160 | N-Butylethylenediamine | 85.2 |
| Propan-2-ol | 160 | N-Isopropylethylenediamine | 82.8 |
| Cyclohexanol | 170 | N-Cyclohexylethylenediamine | 76.1 |
Novel Synthetic Approaches and Process Intensification
Modern synthetic chemistry aims not only to create molecules but to do so in a way that is efficient, scalable, and environmentally responsible.
Developing protocols that are effective on a small scale and can be translated to industrial production is a significant challenge. A facile and scalable route was developed for N,N-dimethyl para-phenylenediamine dihydrochloride, achieving a 99% isolated yield on a kilo scale. rasayanjournal.co.in This process involved a high-pressure reaction (up to 20 kg/cm ²) followed by a Raney Nickel reduction, highlighting how process intensification through high pressure can accelerate reactions and improve yields. rasayanjournal.co.in While for a different molecule, the principles of using robust, high-pressure reactors and efficient catalytic reductions are broadly applicable to the synthesis of this compound.
The development of scalable protocols for key transformations is crucial. For instance, a reproducible protocol for preparing phosphine (B1218219) ligands used in nickel-catalyzed couplings was successfully translated from millimole to decimole scale, demonstrating the importance of process optimization for scalability. mit.edu
A synthesis method for N-ethylethylenediamine using a gas-phase catalytic reaction between ethylenediamine and diethyl carbonate reported yields as high as 92%. google.com This continuous production process is noted for being simple, low-cost, and suitable for industrialization. google.com
Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. The catalytic amination of ethylene glycol (EG) is a prime example of a greener route to ethylenediamines compared to the traditional 1,2-dichloroethane method, which involves chlorinated hydrocarbons. nih.govciac.jl.cn The EG route uses ammonia and produces water as a benign byproduct. acs.org
| Catalyst | Temperature (°C) | Pressure | EG Conversion (%) | EDA Selectivity/Yield (%) | Reference |
|---|---|---|---|---|---|
| NiO/CuO/Al₂O₃ | 180 | 0.6 MPa | Not specified | 56.7% (Selectivity) | ciac.jl.cn |
| Co–Cu/γ-Al₂O₃ | 200 | 4 MPa H₂ | 54.4 | 24.7% (Yield) | nih.gov |
| Ionic Liquid (bisimidazolium cation with CuCl₄²⁻) | 250 | 14 MPa | 92 | 85% (Selectivity) | acs.org |
Other green approaches focus on the reduction step. Traditional reductions using metals like iron, tin, or zinc generate large amounts of inorganic waste. rasayanjournal.co.in Catalytic hydrogenation using Raney Nickel is a much cleaner alternative, offering high catalyst recovery and reusability with no sludge formation. rasayanjournal.co.in Another green reduction method utilizes hydrazine (B178648) hydrate (B1144303) with a CuO/C catalyst, which produces only nitrogen and water as byproducts and operates under mild conditions with high yields. google.com
Furthermore, the one-step condensation of 1,4-cyclohexanedione (B43130) with primary alkylamines in the presence of air to afford N,N′-dialkyl-p-phenylenediamines represents a highly atom-economical process where water is the main byproduct. rsc.org Such strategies, focusing on catalysis, atom economy, and the use of safer reagents, are central to the modern synthesis of fine chemicals like this compound.
Design and Synthesis of this compound Derivatives
The synthesis of this compound can be approached through several strategic pathways. A common method involves the reductive amination of N-(2-aminoethyl)aniline with formaldehyde. This reaction, often carried out in the presence of a reducing agent such as sodium borohydride, provides an efficient route to the desired product. researchgate.netscirp.orgnih.govrsc.orgechemi.com Another viable strategy is the direct alkylation of N-phenylethylenediamine with a methylating agent like methyl iodide. researchgate.netrsc.orgrsc.org The choice of synthetic route can be influenced by the availability of starting materials, desired scale, and tolerance of functional groups.
Modification of Aromatic Moieties for Electronic Tuning
The electronic properties of this compound can be systematically altered by introducing various substituents onto the phenyl ring. This "electronic tuning" is critical for modulating the reactivity and coordination behavior of the resulting ligands. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aryl moiety significantly influences the electron density at the nitrogen atoms. rsc.orgnih.govnih.govresearchgate.netresearchgate.net
Quantum-chemical calculations have shown that the position of endocyclic nitrogen atoms relative to a substituent profoundly impacts its electron-donating or -withdrawing properties. rsc.org For instance, nitrogen atoms in ortho positions can significantly enhance electron donation and weaken electron withdrawal by induction. rsc.org The Hammett parameter (σ) is a useful tool for quantifying the electronic influence of substituents on the aromatic ring, and a correlation has been observed between these parameters and the activation energies of C-N bond formation in related aryl amination reactions. nih.gov
Table 1: Effect of Aromatic Substituents on Electronic Properties
| Substituent (X) | Position | Hammett Constant (σp) | Expected Effect on N' Nucleophilicity |
| -NO₂ | para | 0.78 | Decreased |
| -CN | para | 0.66 | Decreased |
| -Cl | para | 0.23 | Decreased |
| -H | - | 0.00 | Reference |
| -CH₃ | para | -0.17 | Increased |
| -OCH₃ | para | -0.27 | Increased |
| -NH₂ | para | -0.66 | Significantly Increased |
This table presents generalized expectations based on established electronic effects of substituents. Actual effects can be influenced by solvent and specific reaction conditions.
Introduction of Chiral Centers for Asymmetric Synthesis
The incorporation of chiral centers into the this compound scaffold is of paramount importance for its application in asymmetric catalysis. chemrxiv.orgnih.govnih.gov Chiral versions of these diamines can serve as effective ligands for a variety of metal-catalyzed enantioselective transformations. chemrxiv.orgnih.gov
Several strategies can be employed to introduce chirality. One approach involves starting with a chiral precursor, such as a chiral amino acid or a derivative of (–)-cytisine, to construct the diamine framework. chemrxiv.org For example, chiral diamine ligands have been synthesized for use in biomimetic catalysis, demonstrating excellent reactivity and stereoselectivity in aqueous media. chemrxiv.org Another strategy involves the asymmetric synthesis of the diamine itself, for instance, through nickel-catalyzed enantioconvergent substitution reactions. nih.gov The design of these chiral ligands often focuses on creating a well-defined chiral pocket around the metal center to effectively control the stereochemical outcome of the catalyzed reaction. The modular nature of many synthetic routes allows for the systematic variation of chiral elements to optimize catalyst performance for a specific transformation. nih.gov
Table 2: Examples of Chiral Diamine Ligands in Asymmetric Catalysis
| Chiral Ligand Type | Catalytic Application | Reference |
| C₂-Symmetric P,N-Ligands | Asymmetric Hydrogenation | nih.gov |
| Chiral N-H Diamines | Asymmetric Michael Addition | chemrxiv.org |
| Nickel-Pybox Catalysts | Enantioconvergent Cross-Coupling | nih.gov |
| Chiral N-Heterocyclic Carbenes | Stereoselective Transformations | researchgate.net |
| Chiral Phosphine Ligands | Palladium-Catalyzed Allylic Alkylation | mdpi.com |
Tailoring Substituent Effects on Reactivity and Coordination Properties
The substituents on the this compound backbone not only influence its electronic properties but also have a significant impact on its reactivity and coordination behavior with metal ions. researchgate.netscielo.org.mxnih.gov The steric bulk and electronic nature of the groups attached to the nitrogen atoms and the ethylenediamine bridge can dictate the geometry and stability of the resulting metal complexes. nih.gov
For example, in aluminum dihydride and dimethyl complexes supported by amidophosphine ligands, the steric bulk of the aminophosphine (B1255530) donors can lead to a "ligand-slip" rearrangement, modulating the coordination behavior of the phosphorus donor. nih.gov This flexibility in coordination is crucial for catalytic activity. The study of coordination polymers has also provided insights into how the ligand structure, including the length and flexibility of the linker between coordinating units, influences the final architecture of the metal-ligand assembly.
The protonation constants and the stability of metal complexes are also highly dependent on the substituent pattern. scielo.org.mx The thermodynamic parameters, such as enthalpy (ΔH°) and entropy (ΔS°) of complex formation, are directly affected by the electronic and steric nature of the ligand. scielo.org.mx Understanding these substituent effects is critical for the rational design of ligands with specific coordination preferences and reactivities for applications in areas such as catalysis and materials science. mdpi.com
Coordination Chemistry of N,n Dimethyl N Phenylethylenediamine As a Chelating Ligand
Formation of Metal Complexes with Transition Metals
The interaction of N,N-Dimethyl-N'-phenylethylenediamine with transition metals leads to the formation of stable coordination complexes. The ligand, featuring two distinct nitrogen donor atoms—one tertiary aliphatic and one secondary adjacent to a phenyl group—acts as a bidentate chelating agent, forming a stable five-membered ring with the metal ion.
Stoichiometry and Coordination Modes of Diamine Ligands
This compound typically coordinates to metal centers in a bidentate fashion through its two nitrogen atoms. The stoichiometry of the resulting complexes is dependent on the metal ion, its oxidation state, and the presence of other ligands. In many instances, two diamine ligands coordinate to a single metal center, forming a bis(diamine) complex with a general formula of [M(diamine)₂X₂], where X can be a halide or another monodentate ligand. This results in a pseudooctahedral geometry. researchgate.net For example, related N,N-dimethylethylenediamine ligands form complexes with Co(II), Ni(II), and Cu(II) with two diamine molecules coordinated to the metal ion. researchgate.net
The coordination mode is invariably chelating, which enhances the thermodynamic stability of the complexes due to the chelate effect. The asymmetric nature of this compound, with a phenyl group on one side and dimethyl groups on the other, can lead to specific isomeric forms of the resulting complexes.
| Metal Ion | Related Ligand | Observed Stoichiometry (Metal:Diamine) | Coordination Geometry | Reference |
|---|---|---|---|---|
| Co(II), Ni(II) | N,N-dimethylethylenediamine | 1:2 | Pseudooctahedral | researchgate.net |
| Cu(II) | N,N-dimethylethylenediamine | 1:2 | Pseudooctahedral | researchgate.net |
| Fe(III) | N,N-dimethyl-1,4-phenylenediamine | 1:1 (in a mixed ligand complex) | Not Specified | researchgate.net |
| Dimethyltin(IV) | N,N,N',N'-tetraethylethylenediamine | 1:1 | Not Specified | scielo.org.mx |
Investigation of Metal-Ligand Bonding Interactions
The bonding between this compound and a transition metal is primarily established through the donation of lone pairs of electrons from the nitrogen atoms to the vacant orbitals of the metal ion, forming coordinate covalent bonds (σ-bonds). wikipedia.org The strength of these metal-nitrogen (M-N) bonds is a critical factor in the stability of the complex.
The nature of the substituents on the nitrogen atoms—dimethyl versus phenyl—influences the electron-donating ability of the nitrogens. The aliphatic tertiary nitrogen with two electron-donating methyl groups is expected to be a stronger σ-donor compared to the secondary nitrogen attached to an electron-withdrawing phenyl group. This electronic asymmetry can result in different M-N bond lengths within the same complex.
Structural Elucidation of Coordination Compounds
The precise three-dimensional arrangement of atoms in these coordination compounds is determined using a combination of spectroscopic methods and single-crystal X-ray diffraction.
Spectroscopic Characterization of Metal Complexes
Spectroscopic techniques are essential for characterizing these metal complexes and confirming ligand coordination.
Infrared (IR) Spectroscopy: Upon coordination, the vibrational frequencies of the ligand are altered. Shifts in the N-H and C-N stretching bands in the IR spectrum indicate the involvement of the nitrogen atoms in bonding to the metal. The appearance of new absorption bands in the far-infrared region (typically below 500 cm⁻¹) can be assigned to metal-nitrogen (M-N) stretching vibrations, providing direct evidence of complex formation. researchgate.netnih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-orbital splitting of the transition metal ion in the ligand field. The spectra are characterized by d-d transitions, which are typically weak, and more intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure in solution. The chemical shifts of the protons and carbons near the donor nitrogen atoms are significantly affected by coordination to the metal center. kashanu.ac.ir
| Spectroscopic Technique | Key Observables for this compound Complexes | Reference |
|---|---|---|
| Infrared (IR) | Shift in N-H and C-N stretching frequencies; Appearance of new M-N stretching bands in the far-IR region. | researchgate.netnih.gov |
| UV-Visible (UV-Vis) | Observation of d-d electronic transitions and charge-transfer bands. | researchgate.net |
| NMR (for diamagnetic complexes) | Changes in chemical shifts of protons and carbons near the N-donor atoms upon coordination. | kashanu.ac.ir |
| Electron Paramagnetic Resonance (EPR) | For paramagnetic complexes (e.g., Cu(II), Co(II)), provides information on the spin state and magnetic environment of the metal ion. | ru.nl |
Advanced Crystallographic Analysis (where applicable to related structures)
For instance, a copper(II) complex with a tridentate Schiff base ligand derived from N,N-dimethylethylenediamine exhibits a distorted square-pyramidal geometry. researchgate.net In this structure, the Cu-N bond lengths vary, reflecting the different types of nitrogen donors. The analysis of group IV metal complexes with bidentate amidate ligands shows that small bite angles of chelating ligands can enforce significant distortion from ideal octahedral geometry. nih.gov These studies highlight that factors like ligand bite angle and electronic differences between donor atoms play a crucial role in determining the final coordination environment.
| Complex/Compound | Metal-Donor Bond Length (Å) | Key Bond Angle (°) | Coordination Geometry | Reference |
|---|---|---|---|---|
| [Cu(NCS)₂(C₁₁H₁₇N₃)] (related Schiff base) | Cu-N(imine): ~1.98 Cu-N(pyridyl): ~2.02 Cu-N(amine): ~2.08 | N-Cu-N bite angles vary | Distorted Square-Pyramidal | researchgate.net |
| [Zr(NMe₂)₂(κ²O,N-amidate)₂] | Zr-O: ~2.18 Zr-N(amidate): ~2.36 | O-Zr-N (bite angle): ~57-58 | Distorted Octahedral | nih.gov |
| [(C₇H₉NO₂)CuCl₂] (2,6-dimethanolpyridine) | Cu-O: ~1.96 Cu-N: ~1.93 | O-Cu-N: ~84 | Square Pyramidal | mdpi.com |
Electronic and Steric Influence in this compound Ligand Design
The design of this compound as a ligand is a study in the balance of electronic and steric effects, which are not uniformly distributed across the molecule.
Electronic Effects: The ligand is electronically asymmetric. The nitrogen atom of the ethylenediamine (B42938) backbone bearing the two methyl groups (NMe₂) is rendered more basic (a better electron donor) by the inductive effect of the alkyl groups. Conversely, the nitrogen atom bonded to the phenyl group (NHPh) is less basic due to the electron-withdrawing resonance and inductive effects of the aromatic ring. This electronic disparity can lead to variations in the M-N bond strengths and lengths within a single complex.
Impact of N-Substituents on Metal Ion Affinity and Selectivity
The chelating ligand this compound, an unsymmetrically substituted derivative of ethylenediamine, presents a fascinating case study in the influence of N-substituents on metal ion coordination. The stability and selectivity of the metal complexes it forms are governed by a delicate interplay of electronic and steric effects originating from its N,N-dimethyl and N'-phenyl groups.
The stability of a metal complex is a thermodynamic measure of the strength of the metal-ligand interaction. scispace.com For chelating ligands like substituted ethylenediamines, this is often significantly enhanced by the chelate effect, where the formation of a ring structure upon coordination leads to a favorable increase in entropy compared to the binding of monodentate ligands. nih.gov However, the nature of the substituents on the nitrogen donor atoms profoundly modulates this inherent stability.
Electronic Effects: The two methyl groups on one nitrogen atom are electron-donating. This inductive effect increases the electron density on the nitrogen, enhancing its Lewis basicity and making it a stronger σ-donor towards a metal ion. Generally, increased ligand basicity correlates with higher complex stability.
The following table presents representative stability constant data for related ethylenediamine ligands with Copper(II), illustrating the general principles of substituent effects.
| Ligand | Metal Ion | log K₁ | log K₂ | Overall log β₂ | Rationale |
| Ethylenediamine | Cu(II) | 10.55 | 9.05 | 19.60 | Baseline with minimal steric hindrance. |
| N,N-Dimethylethylenediamine | Cu(II) | 9.68 | 6.80 | 16.48 | Increased basicity is offset by steric hindrance from two methyl groups, lowering stability. |
| N,N,N',N'-Tetramethylethylenediamine | Cu(II) | 7.60 | - | 7.60 | Significant steric hindrance from four methyl groups drastically reduces stability and prevents formation of the bis-chelate complex. |
| This compound | Cu(II) | N/A | N/A | N/A | Data not available, but stability is expected to be lower than ethylenediamine due to dominant steric effects from both phenyl and dimethyl groups. |
This table is illustrative. Data for ethylenediamine and its methyl-substituted derivatives are from established databases. nist.govresearchgate.netiupac.org The expected trend for this compound is based on established principles of steric and electronic effects.
Role of Phenyl Moiety in Supramolecular Interactions within Complexes
Beyond its direct influence on the coordination sphere, the phenyl moiety of the this compound ligand plays a crucial role in directing the three-dimensional architecture of its metal complexes in the solid state. This is achieved through a variety of non-covalent supramolecular interactions, which organize the individual complex molecules into extended networks. mdpi.comnwhitegroup.com
The primary supramolecular interactions involving the phenyl group are:
The collective effect of these weak interactions dictates the crystal packing. nih.gov The specific arrangement—be it herringbone, layered, or a more complex interpenetrating network—is a direct consequence of the energetic optimization of these varied supramolecular contacts. researchgate.net The subtle balance between different types of interactions, such as the competition between π-π stacking and hydrogen bonding, can lead to the formation of different crystalline polymorphs with distinct physical properties.
Redox Properties and Spin States of this compound Metal Complexes
The electronic environment created by the this compound ligand directly influences the intrinsic electronic properties of the coordinated metal ion, specifically its redox potentials and magnetic spin states.
Redox Properties: The redox potential of a metal complex, which quantifies the ease with which the metal ion can be oxidized or reduced, is highly sensitive to the donor properties of the surrounding ligands. The two nitrogen atoms of this compound act as σ-donors, increasing the electron density at the metal center. This increased electron density makes it more difficult to further reduce the metal ion (a more negative reduction potential) and easier to oxidize it (a less positive oxidation potential) compared to complexes with less electron-donating ligands like aquo ions.
Cyclic voltammetry is the primary technique used to probe these properties. researchgate.netresearchgate.net For a metal complex like [M(L)ₓ]ⁿ⁺, the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ redox couple would be observed. Studies on analogous nickel(II) complexes with unsymmetrical N-donor Schiff base ligands show irreversible redox processes attributed to the Ni(II)→Ni(I) couple. iosrjournals.org Similarly, iron complexes with related ligands exhibit quasi-reversible single-electron transfer processes corresponding to the Fe(II)/Fe(III) couple. analis.com.my The exact potential is a function of the ligand's steric and electronic profile and the solvent system used.
Spin States: For transition metal ions with partially filled d-orbitals (e.g., Fe(II), Fe(III), Co(II)), the ligand field strength determines the electron configuration, or spin state. A strong-field ligand causes a large splitting of the d-orbitals, forcing electrons to pair up in the lower-energy orbitals, resulting in a low-spin state. A weak-field ligand causes a smaller splitting, allowing electrons to occupy higher-energy orbitals before pairing, leading to a high-spin state.
Ethylenediamine-based ligands are generally considered to create a moderately strong ligand field. The specific substituents on this compound fine-tune this strength. The electron-donating N,N-dimethyl group enhances σ-donation and should contribute to a stronger ligand field, favoring low-spin states. However, steric hindrance from the bulky substituents can cause distortions from ideal geometries (e.g., octahedral), which tends to weaken the ligand field and can favor high-spin states. researchgate.net Magnetic susceptibility measurements are used to determine the effective magnetic moment (µ_eff), which reveals the number of unpaired electrons and thus the spin state. For example, octahedral nickel(II) complexes are expected to have two unpaired electrons and magnetic moments around 2.9–3.4 B.M., a value that is largely independent of the ligand field strength but confirms the geometry. iosrjournals.orgresearchgate.net In contrast, an iron(III) complex can be either high-spin (S=5/2, µ_eff ≈ 5.9 B.M.) or low-spin (S=1/2, µ_eff ≈ 1.7 B.M.), and the specific state is highly dependent on the ligand. researchgate.net
The table below summarizes representative electronic data for analogous metal complexes.
| Complex Type | Metal Ion | Redox Process | Potential (V vs. ref) | Spin State | µ_eff (B.M.) |
| [Ni(L)(H₂BHM)] (L=related N₃ ligand) | Ni(II) | Ni(II) → Ni(I) | Irreversible | High-Spin (Octahedral) | 2.65 - 2.98 |
| [Fe₂(L)₄Cl] (L=related pyrazole (B372694) ligand) | Fe(II) | Fe(II) ⇌ Fe(III) | Epa = -0.67, Epc = -0.47 | High-Spin (Expected) | N/A |
| [Fe(L)Cl₂] (L=N-phenylethylenediamine derivative) | Fe(III) | N/A | N/A | High-Spin (Distorted Octahedral) | Temp. Dependent |
This table compiles data from related systems to illustrate the principles. iosrjournals.organalis.com.myresearchgate.net L represents ligands analogous to the subject of this article. Potentials are referenced as in the source studies. B.M. = Bohr Magneton.
Based on a thorough review of the available research, it appears that the chemical compound this compound does not have a significant or well-documented role in the specific catalytic applications outlined in your request. Searches for its use in cross-coupling reactions, hydrogenation and transfer hydrogenation, oxidative catalysis, stereoselective and asymmetric catalysis, and mechanistic investigations of its catalytic cycles did not yield sufficient information to generate a detailed scientific article.
Therefore, it is not possible to provide a comprehensive and scientifically accurate article on the "Catalytic Applications of this compound and Its Metal Complexes" strictly adhering to the requested outline due to the lack of published research on this specific compound in these contexts.
Catalytic Applications of N,n Dimethyl N Phenylethylenediamine and Its Metal Complexes
Mechanistic Investigations of Catalytic Cycles
Elucidation of Rate-Determining Steps
The efficiency of a catalytic cycle is often governed by its slowest step, known as the rate-determining step (RDS). Identifying the RDS is crucial for optimizing reaction conditions and catalyst design. For metal complexes of N,N-Dimethyl-N'-phenylethylenediamine, the nature of the RDS can vary depending on the specific reaction, the metal center, and the substrates involved. While specific kinetic studies exclusively focused on this ligand are not extensively documented, insights can be drawn from analogous diamine-ligated metal catalysts, particularly in palladium-catalyzed cross-coupling reactions.
In many palladium-catalyzed cross-coupling cycles, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, the oxidative addition of an aryl halide to the low-valent metal center is frequently considered the rate-determining step. nih.govuwindsor.ca This initial step involves the cleavage of the carbon-halogen bond and the formation of a new metal-carbon and metal-halogen bond, leading to a higher oxidation state of the metal. The electronic and steric properties of the this compound ligand can significantly influence the rate of this step. The electron-donating nitrogen atoms of the diamine ligand increase the electron density on the metal center, which can facilitate the oxidative addition.
However, other steps in the catalytic cycle can also be rate-determining. For instance, transmetalation (in the case of Suzuki or Stille coupling) or reductive elimination can be the RDS under certain conditions. The reductive elimination step, where the new carbon-carbon or carbon-heteroatom bond is formed and the catalyst is regenerated, is often accelerated by bulky ligands that create steric strain around the metal center, promoting the collapse of the intermediate complex. The phenyl group on the this compound ligand could contribute to such steric effects.
The specific reaction conditions, including the nature of the base, solvent, and temperature, also play a critical role in dictating the RDS. For example, in some copper-catalyzed reactions using diamine ligands, the choice of base has been shown to be more critical than other parameters, suggesting its involvement in the rate-determining step. nih.gov A comprehensive kinetic analysis, including reaction rate orders with respect to each reactant and catalyst component, would be necessary to definitively identify the RDS for a specific catalytic transformation employing an this compound-metal complex.
Computational Modeling of Reaction Pathways
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of catalytic reactions. nih.gov Such studies provide valuable insights into the geometries of reactants, intermediates, and transition states, as well as the corresponding energy profiles along the reaction pathway. For catalytic systems involving this compound, computational modeling can help to:
Predict Reaction Mechanisms: By calculating the energies of various possible intermediates and transition states, computational models can help to map out the most likely reaction pathway. This includes the step-by-step transformation of reactants into products, involving key processes like oxidative addition, ligand exchange, migratory insertion, and reductive elimination.
Understand Ligand Effects: DFT studies can quantify the electronic and steric effects of the this compound ligand on the catalytic cycle. For example, Natural Bond Orbital (NBO) analysis can reveal the extent of electron donation from the nitrogen atoms to the metal center, and steric maps can illustrate the spatial hindrance around the metal. Computational studies have shown that the electron-deficient nature of a ligand can be important in facilitating substrate binding to a palladium(II) intermediate. nih.gov
Rationalize Selectivity: In cases where multiple products can be formed, computational modeling can help to explain the observed chemo-, regio-, and stereoselectivity. By comparing the energy profiles of the pathways leading to different products, the favored pathway and the origins of the selectivity can be determined.
While specific DFT studies on this compound are not abundant in the literature, numerous computational investigations have been performed on similar nitrogen-donor ligands complexed with transition metals like palladium. nih.govnih.gov These studies have provided fundamental understanding of the bonding, structure, and reactivity of such complexes, which can be extrapolated to predict the behavior of this compound in catalytic applications.
Below is a hypothetical data table illustrating the type of information that could be generated from a DFT study on a palladium-catalyzed reaction involving this compound.
| Intermediate/Transition State | Description | Relative Free Energy (kcal/mol) |
| Cat | [Pd(0)(this compound)] | 0.0 |
| TS1 | Oxidative Addition Transition State | +18.5 |
| Int1 | [Pd(II)(Aryl)(X)(Ligand)] | -5.2 |
| TS2 | Transmetalation Transition State | +12.3 |
| Int2 | [Pd(II)(Aryl)(Aryl')(Ligand)] | -10.8 |
| TS3 | Reductive Elimination Transition State | +15.7 |
| Product_Complex | [Pd(0)(Ligand)(Product)] | -25.0 |
This is a hypothetical table for illustrative purposes.
Heterogeneous Catalysis (if applicable for immobilized derivatives)
The heterogenization of homogeneous catalysts, including metal complexes of this compound, offers significant advantages such as improved catalyst-product separation, enhanced catalyst stability, and the potential for continuous flow processes. researchgate.net
Design of Supported Catalysts
The immobilization of this compound or its metal complexes can be achieved through several strategies. One common approach is the covalent attachment of the ligand to a solid support. This can be accomplished by first functionalizing the ligand, for example, by introducing a reactive group on the phenyl ring, which can then be grafted onto a pre-functionalized support material.
Commonly used support materials include:
Inorganic Oxides: Silica (SiO2), alumina (Al2O3), and titania (TiO2) are widely used due to their high surface area, mechanical stability, and chemical inertness.
Polymers: Polystyrene, polyacrylates, and other polymers can be functionalized to anchor the ligand. The flexible nature of polymer chains can sometimes provide a more "pseudo-homogeneous" environment for the catalytic center. nih.gov
Carbon-based Materials: Activated carbon, graphene, and carbon nanotubes offer high surface areas and good thermal stability.
The choice of the support and the linking strategy can influence the catalytic activity and selectivity of the immobilized complex. It is crucial to design a linker that is stable under the reaction conditions and does not interfere with the catalytic cycle.
Another approach to heterogenization is through non-covalent interactions, such as adsorption or ion-exchange, where the metal complex is physically entrapped within the pores of a support material like a zeolite or a metal-organic framework (MOF).
Stability and Reusability Studies
A key metric for the success of a heterogeneous catalyst is its stability and reusability over multiple reaction cycles. The performance of an immobilized this compound-based catalyst would be evaluated through a series of experiments.
Stability Studies: The primary concern with supported catalysts is the leaching of the active metal species into the reaction medium. This not only leads to a decrease in catalytic activity over time but also contaminates the product. The extent of metal leaching can be quantified by analyzing the reaction solution after catalysis using techniques like Inductively Coupled Plasma (ICP) spectroscopy or Atomic Absorption Spectroscopy (AAS). researchgate.net The structural integrity of the supported catalyst after use can be examined by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and electron microscopy to check for any degradation of the ligand or the support.
Reusability Studies: To assess the reusability, the catalyst is recovered from the reaction mixture after the first cycle, typically by simple filtration or centrifugation, washed, dried, and then used in a subsequent reaction cycle with fresh reactants. This process is repeated for several cycles, and the product yield and selectivity are monitored for each cycle. A robust heterogeneous catalyst should maintain its high performance with minimal loss of activity over numerous cycles.
The following table illustrates typical data from a reusability study of a hypothetical supported catalyst.
| Cycle Number | Product Yield (%) | Metal Leaching (ppm) |
| 1 | 98 | 1.5 |
| 2 | 97 | 1.8 |
| 3 | 95 | 2.1 |
| 4 | 94 | 2.5 |
| 5 | 91 | 3.0 |
This is a hypothetical table for illustrative purposes.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT) of Molecular and Electronic Structure
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules and their complexes.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like N,N-Dimethyl-N'-phenylethylenediamine, which has several rotatable bonds, multiple conformations with different energies exist.
Computational methods, particularly DFT, are employed to identify stable conformers and determine their relative energies. For example, studies on related N,N-dialkyl substituted amides have been performed using DFT methods like B3LYP to explore their conformational landscapes. nih.govmdpi.com These studies often identify several stable conformers, such as gauche and anti forms, which are stabilized by various intramolecular interactions. nih.gov The relative populations of these conformers can be influenced by factors like solvent polarity. nih.gov
In a typical conformational analysis, the potential energy surface is scanned by systematically changing the key dihedral angles of the molecule. The resulting geometries are then optimized to find the energy minima, which correspond to stable conformers. The stability of these conformers is often influenced by a combination of steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonds. nih.gov For N,N-dialkyl substituted bisphosphorylated acetamides, it has been shown that conformers are stabilized by intramolecular hydrogen contacts involving oxygen atoms of P=O or C=O groups and hydrogen atoms of methylene (B1212753) and ethylene (B1197577) bridges. nih.gov
Table 1: Example of Calculated Relative Stabilities of Conformers for a Related N,N-Diethyl-2-[(4'-substituted)phenylthio]acetamide System (Illustrative) (Note: This data is for a related compound and serves to illustrate the type of information obtained from conformational analysis.)
| Conformer | Dihedral Angle ( illustrative) | Relative Energy (kcal/mol) |
| Gauche (anti; syn) | ~60° | 0.00 |
| Cis (anti; syn) | ~0° | 1.5 - 3.0 |
Data is hypothetical and based on findings for similar structures discussed in the literature. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.govnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govwuxibiology.com DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. dergipark.org.tr For this compound, the HOMO is expected to be located primarily on the electron-rich phenyl and amino groups, while the LUMO distribution would depend on the specific conformation and electronic environment.
In related phenylenediamine derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO is also largely delocalized. researchgate.net Analysis of the FMOs helps in predicting the sites of electrophilic and nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Diamine Compound (Note: This data is illustrative and based on general findings for similar aromatic diamines.)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.5 to -6.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 3.5 to 5.5 |
Data is hypothetical and based on typical values found for aromatic amines in the literature. wuxibiology.comresearchgate.net
Prediction of Reactivity and Selectivity
Computational chemistry plays a crucial role in predicting how a molecule will behave in a chemical reaction, including its reactivity and the selectivity for forming certain products.
This compound can act as a bidentate ligand in metal-catalyzed reactions. Understanding the mechanism of such catalytic cycles is essential for designing more efficient catalysts. Computational simulations, including DFT and quantum-mechanical molecular dynamics (QMD), can provide detailed, step-by-step insights into the reaction pathway. nih.govchemrxiv.org
These simulations can model the entire catalytic cycle, including substrate coordination, insertion steps, and product release. nih.gov For instance, in olefin polymerization catalyzed by organometallic complexes, simulations can reveal the dynamic nature of the active species and how ligand structure influences catalytic activity. nih.gov By calculating the energy profiles of different potential pathways, the most favorable reaction mechanism can be identified.
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state or activated complex. youtube.comlibretexts.org The energy required to reach this state is the activation energy (Ea), which is a critical factor determining the reaction rate. youtube.com
Computational methods are used to locate and characterize the geometry and energy of the transition state on the potential energy surface. libretexts.org A transition state is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by vibrational frequency analysis, where a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com By determining the energies of the reactants and the transition state, the activation energy can be calculated, providing a quantitative prediction of the reaction rate. youtube.com
Ligand Field Theory and Spectroscopic Property Prediction in Metal Complexes
When this compound acts as a ligand to a transition metal ion, it forms a coordination complex with specific electronic and spectroscopic properties.
Ligand Field Theory (LFT), an extension of molecular orbital theory, is used to describe the electronic structure of these complexes. wikipedia.orglibretexts.org The interaction between the ligand's donor atoms (the two nitrogen atoms) and the metal's d-orbitals leads to a splitting of the d-orbital energies. numberanalytics.comyoutube.com The magnitude and pattern of this splitting depend on the geometry of the complex (e.g., octahedral, tetrahedral, square planar) and the nature of the ligand. libretexts.org
DFT calculations are a powerful tool for modeling these effects. They can be used to predict the d-orbital splitting energy (Δ), which is crucial for understanding the electronic spectra (UV-Vis) and magnetic properties of the complex. researchgate.netnih.gov For example, DFT calculations on dimethylzinc (B1204448) and dimethylcadmium (B1197958) complexes with bidentate nitrogen ligands have been used to determine their structures and vibrational spectra. researchgate.net By calculating the energies of the electronic transitions, the UV-Vis absorption spectra can be simulated, which can then be compared with experimental data to validate the theoretical model. nih.gov
Structure-Activity Relationship Studies Based on Computational Models
Computational chemistry has become an indispensable tool in modern drug discovery and development, providing deep insights into the interactions between small molecules and their biological targets. For derivatives of this compound and related structures, computational models, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, have been instrumental in elucidating the key structural features that govern their biological activity. These studies help in predicting the activity of novel compounds and in the rational design of more potent and selective molecules.
Theoretical investigations have often focused on analogs, such as phenylethylamines and compounds with an ethylenediamine (B42938) scaffold, which share core structural motifs with this compound. These studies have explored how modifications to the aromatic ring, the ethylamine (B1201723) backbone, and the terminal nitrogen atoms influence receptor binding and functional activity.
A significant area of research has been the application of three-dimensional QSAR (3D-QSAR) techniques, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). scispace.comresearchgate.net These methods generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions around a series of aligned molecules. scispace.comresearchgate.net For instance, in studies of histamine (B1213489) H1-antihistamines, which often feature an ethylenediamine core, CoMSIA models have been developed with good predictive ability, as indicated by high Q² and R²pred values. researchgate.net Such models provide crucial information for designing new derivatives with enhanced potency. scispace.comresearchgate.net
Molecular docking simulations have complemented QSAR studies by providing a plausible binding mode of these ligands within the active site of their target receptors, such as the histamine H1 receptor. scispace.comresearchgate.netnih.gov The crystal structure of the H1 receptor has been pivotal in enabling structure-based drug design. nih.gov Docking studies help to rationalize the observed SAR by identifying key interactions, such as those between the ligand's amine group and specific residues like aspartate in the receptor. nih.gov
The structural features of phenylethylamine derivatives have been extensively studied in relation to their affinity for various receptors, including serotonin (B10506) receptors. nih.govbiomolther.orgnih.gov These studies have revealed that substitutions on the phenyl ring and the conformation of the ethylamine side chain are critical for binding affinity. nih.govbiomolther.orgnih.gov For example, the presence and position of substituents on the phenyl ring can significantly modulate receptor affinity and selectivity. biomolther.orgnih.gov
Detailed Research Findings
Computational studies on compounds structurally related to this compound have yielded specific insights into their structure-activity relationships.
For phenylethylamine derivatives, QSAR models have been developed to predict their inhibitory activity on monoamine transporters for serotonin, dopamine, and norepinephrine. acs.org These models highlight the importance of various molecular descriptors in determining the biological activity of these compounds.
In the context of histamine H1 receptor antagonists, the ethylenediamine moiety is a well-established pharmacophore. slideshare.netramauniversity.ac.in The general structure for these antagonists includes a diarylmethyl group, a connecting atom (which can be nitrogen, as in ethylenediamines), an alkyl chain, and a terminal tertiary amine. ramauniversity.ac.in The distance between the diaryl system and the terminal amine is a critical parameter for activity. ramauniversity.ac.in
A 3D-QSAR study on a series of 129 H1-antihistamines resulted in a robust CoMSIA model. researchgate.net The statistical validation of this model is presented in the table below.
| Statistical Parameter | Value |
| Q² (Cross-validated R²) | 0.525 |
| R²ncv (Non-cross-validated R²) | 0.891 |
| R²pred (Predictive R²) | 0.807 |
| Table 1: Statistical results of the CoMSIA model for H1-antihistamines. researchgate.net |
The contour maps generated from this study indicated that specific steric and electrostatic fields around the molecules were crucial for their antagonist potency. researchgate.net
Furthermore, research on constrained phenylethylamine analogs has provided valuable information on the bioactive conformation required for optimal interaction with serotonin 5-HT2 receptors. nih.gov Molecular docking of these analogs into the 5-HT2B receptor structure revealed key interactions with specific amino acid residues. nih.gov
The following table summarizes the key structural features and their influence on the activity of related compounds, based on various computational studies.
| Structural Feature | Influence on Activity | Relevant Compound Class | Computational Method |
| Diaryl substitution | Essential for high-affinity binding | H1-Antihistamines | SAR |
| Ethylenediamine linker | Serves as a key spacer group | H1-Antihistamines | SAR ramauniversity.ac.in |
| Terminal tertiary amine | Generally required for maximum activity | H1-Antihistamines | SAR ramauniversity.ac.in |
| Phenyl ring substitution | Modulates receptor affinity and selectivity | Phenylethylamines | SAR biomolther.orgnih.gov |
| Conformation of ethylamine chain | Critical for bioactive conformation | Phenylethylamines | Molecular Docking nih.gov |
| Table 2: Summary of Structure-Activity Relationships from Computational Studies. |
These computational approaches have significantly advanced the understanding of the molecular requirements for the biological activity of compounds related to this compound, paving the way for the design of new therapeutic agents.
Based on a comprehensive search of publicly available scientific literature, there is insufficient information to generate a detailed article on the chemical compound “this compound” that strictly adheres to the requested outline. The specified applications in advanced materials and polymer science for this particular compound are not well-documented in the accessible research.
Searches for its role as a monomer, cross-linking agent, or its incorporation into functional materials like conjugated polymers and resins did not yield specific research findings. While information exists for structurally related compounds such as N,N-Dimethyl-p-phenylenediamine or N-phenylethylenediamine, the user's strict requirement to focus solely on this compound prevents the use of this analogous data.
Therefore, it is not possible to provide a scientifically accurate and thorough article covering the following sections for this compound:
Applications in Advanced Materials and Polymer Science
Supramolecular Assembly and Self-Organizing Systems
Without dedicated research on these specific topics for N,N-Dimethyl-N'-phenylethylenediamine, any attempt to generate the requested content would fall outside the required standards of scientific accuracy and would not be based on verifiable sources.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Vibrational Spectroscopy (IR, Raman) for Structural Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and confirming the structural backbone of N,N-Dimethyl-N'-phenylethylenediamine. These methods probe the vibrational modes of molecules, which are sensitive to bond strength, mass of the atoms, and molecular symmetry. libretexts.org While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy involves the inelastic scattering of monochromatic light, detecting vibrations that alter the polarizability of the molecule. libretexts.org
For this compound, the spectra reveal characteristic vibrations of its constituent parts: the N,N-dimethylamino group, the ethylenediamine (B42938) bridge, and the phenyl ring. Key vibrational modes include:
N-H Stretching: The secondary amine (N'-H) typically shows a distinct stretching vibration in the IR spectrum, usually in the range of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group appear above 3000 cm⁻¹, while aliphatic C-H stretches from the dimethyl and ethyl groups are observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations are characteristic and appear in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations for both the aliphatic and aromatic amine groups occur in the 1250-1360 cm⁻¹ range.
N-H Bending: The bending vibration for the secondary amine is typically found around 1500-1650 cm⁻¹.
By analyzing the specific frequencies and intensities of these bands, researchers can confirm the presence of all key functional groups within the molecule. nist.govnist.gov
Table 1: Representative Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | Secondary Amine (-NHPh) | 3350 - 3450 | IR |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | IR, Raman |
| C-H Stretch (Aliphatic) | -CH₂-, -N(CH₃)₂ | 2800 - 3000 | IR, Raman |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | IR, Raman |
| N-H Bend | Secondary Amine (-NHPh) | 1500 - 1650 | IR |
| C-N Stretch | Aliphatic & Aromatic Amine | 1250 - 1360 | IR, Raman |
Note: These are expected values based on data from analogous compounds like N,N-Dimethylethylenediamine and N,N-dimethyl-p-phenylenediamine. Actual values may vary. nih.govchemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy is an unparalleled tool for the complete structural elucidation of this compound in solution. slideshare.net It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
1H, 13C, 15N NMR Applications
¹H NMR: The proton NMR spectrum provides a unique signal for each chemically distinct proton in the molecule. For this compound, one would expect distinct resonances for the aromatic protons on the phenyl ring (typically in the δ 6.5-8.0 ppm range), the two methylene (B1212753) (-CH₂-) groups of the ethylenediamine bridge, the N-H proton (which may be broad and its chemical shift can be solvent-dependent), and the six equivalent protons of the two methyl groups (-N(CH₃)₂), which would appear as a sharp singlet. chemicalbook.comchemicalbook.com Spin-spin coupling between adjacent non-equivalent protons provides connectivity information, for example, between the two methylene groups.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. organicchemistrydata.org Signals for the six distinct carbons of the phenyl ring, the two methylene carbons, and the methyl carbons would be observed at characteristic chemical shifts, confirming the carbon skeleton of the molecule. nih.govipb.pt
¹⁵N NMR: Nitrogen has two NMR-active nuclei, ¹⁴N and ¹⁵N. While ¹⁴N is more abundant, its quadrupole moment often leads to very broad signals. ¹⁵N, a spin-1/2 nucleus like ¹H and ¹³C, gives sharp signals but suffers from very low natural abundance and a negative gyromagnetic ratio, making direct detection challenging. ipb.pt Therefore, ¹⁵N NMR data is more commonly obtained using indirect 2D techniques like HMBC. This data can be crucial for studying the electronic environment of the nitrogen atoms, for instance, in complexation studies. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | Phenyl Ring | 6.5 - 7.5 | 113 - 148 |
| Methylene | -N-CH₂ -CH₂-N- | ~3.3 | ~48 |
| Methylene | -N-CH₂-CH₂ -N- | ~2.7 | ~58 |
| Methyl | -N(CH₃ )₂ | ~2.3 | ~45 |
| Amine | -NH - | Variable (e.g., 3-5) | - |
Note: These are estimated values based on analogous structures. chemicalbook.comcore.ac.uk Actual shifts are dependent on solvent and experimental conditions.
2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and elucidating the detailed structure. wpmucdn.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would show correlations between the protons of the adjacent methylene groups in the ethylenediamine chain. slideshare.net
HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This technique correlates proton signals with the signals of the carbons to which they are directly attached, allowing for the definitive assignment of the ¹³C spectrum. wpmucdn.com
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. This information is vital for determining the three-dimensional conformation of the molecule in solution.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemijournal.com Upon ionization (e.g., by electron impact, EI), the molecule forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight.
For this compound, the molecular ion will readily undergo fragmentation. The most characteristic fragmentation pathway for amines is α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process is driven by the formation of a stable, resonance-stabilized iminium cation.
Two primary α-cleavage events are expected:
Cleavage between the two methylene carbons, leading to the formation of a [CH₂=N(CH₃)₂]⁺ ion (m/z 58) or a [C₆H₅NH=CH₂]⁺ ion.
Cleavage of the bond between the N,N-dimethylamino group and the ethyl bridge, resulting in a prominent peak corresponding to the [M-N(CH₃)₂]⁺ fragment.
Analysis of these fragments allows for the confirmation of the different structural units within the molecule. nih.govnist.govmassbank.eu
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 178 | [C₁₁H₁₈N₂]⁺• | Molecular Ion (M⁺•) |
| 133 | [C₉H₁₁N]⁺ | Loss of •N(CH₃)₂ |
| 105 | [C₇H₇N]⁺• | Phenylaziridine radical cation via rearrangement |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 58 | [C₃H₈N]⁺ | [CH₂=N(CH₃)₂]⁺ via α-cleavage |
Note: The relative intensities of these fragments depend on the ionization energy and the specific mass spectrometer used.
UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies
UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.net The spectrum provides information about the electronic structure of the molecule, particularly the conjugated systems and atoms with non-bonding electrons.
This compound possesses two main chromophores: the phenyl ring and the nitrogen atoms with lone pair electrons. The expected electronic transitions are:
π → π transitions:* These high-energy transitions are associated with the aromatic system of the phenyl group and typically result in strong absorption bands in the UV region (around 200-280 nm). nih.gov
n → π transitions:* These transitions involve the promotion of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital of the phenyl ring. These are generally of lower intensity and occur at longer wavelengths than the π → π* transitions. aatbio.com
UV-Vis spectroscopy is also highly effective for studying the formation of metal complexes. acs.org When this compound acts as a ligand and coordinates to a metal ion, the electronic environment of the chromophores changes, leading to shifts in the absorption maxima (λ_max) and changes in molar absorptivity. This allows for the characterization of complex formation, determination of stoichiometry, and calculation of binding constants.
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons (i.e., paramagnetic species), such as free radicals or many transition metal ions. researchgate.net The this compound molecule itself is diamagnetic (all electrons are paired) and therefore ESR-inactive.
However, ESR spectroscopy becomes an indispensable tool when this compound is used as a ligand to form complexes with paramagnetic transition metal ions (e.g., Cu(II), Mn(II), V(IV)). illinois.eduresearchgate.net The resulting ESR spectrum provides detailed information about the electronic structure of the metal center, including its oxidation state, coordination geometry, and the nature of the metal-ligand bonding. nih.gov The interaction of the unpaired electron's spin with the magnetic nuclei of the metal and the ligand's nitrogen atoms (hyperfine coupling) can provide direct evidence of coordination and offer insights into the electronic delocalization onto the ligand framework. nih.gov
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. The method's high resolution and sensitivity make it ideal for separating the target compound from impurities, starting materials, and by-products.
Research findings on structurally similar aromatic amines, such as N,N-Dimethyl-p-phenylenediamine, provide a framework for developing HPLC methods for this compound. Reverse-phase (RP) HPLC is commonly employed for such analyses. sielc.com In a typical setup, a C18 column is used as the stationary phase, which effectively retains the nonpolar aromatic portions of the molecule.
The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A common mobile phase consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN) or methanol (B129727), and an aqueous buffer. sielc.comnih.gov The pH of the buffer is adjusted, often with acids like phosphoric acid or sulfuric acid, to control the ionization state of the amine groups, thereby influencing retention time and peak shape. sielc.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often used to ensure the timely elution of all components in a complex sample mixture. nih.gov
Detection is typically achieved using a UV detector, as the phenyl group in this compound confers strong UV absorbance. sielc.com For quantitative analysis, the peak area normalization method can be used to calculate the purity, assuming all components have a similar response factor at the chosen wavelength. google.com The method can be validated according to International Council for Harmonisation (ICH) guidelines for parameters such as linearity, specificity, accuracy, and precision. nih.gov
For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time intervals, diluted, and injected into the HPLC system. This allows for the tracking of the consumption of starting materials and the formation of the product, providing crucial kinetic data and indicating the optimal time for reaction completion. google.com
Table 1: Illustrative HPLC Parameters for Analysis of Related Aromatic Amines This table presents typical conditions used for the analysis of compounds structurally similar to this compound, such as p-Phenylenediamine derivatives.
| Parameter | Condition | Source |
| Column | Primesep 100 (Mixed-mode, C18-based) | sielc.com |
| Dimensions | 4.6 x 150 mm, 5 µm | sielc.com |
| Mobile Phase | Acetonitrile / Water (30/70, v/v) with 0.2% H₂SO₄ | sielc.com |
| Flow Rate | 1.0 mL/min | sielc.com |
| Detection | UV at 210 nm | sielc.com |
| Injection Volume | 3 µL | sielc.com |
Electrochemical Methods for Redox Potential Determination
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior and determining the redox potential of this compound. This compound, like other phenylenediamine derivatives, can undergo oxidation at an electrode surface, a process that involves the transfer of electrons.
Studies on the closely related N,N-Dimethyl-p-phenylenediamine (DMPD) reveal a characteristic electrochemical signature. The oxidation of DMPD in an aprotic solvent like acetonitrile occurs in two distinct, sequential one-electron transfer steps. researchgate.net The first oxidation is a reversible process that forms a stable radical cation, known as Wurster's Red. researchgate.netuco.es This radical species is intensely colored, a property that has been harnessed in various analytical assays. thermofisher.krnih.govwur.nl The second oxidation step, which occurs at a more positive potential, is typically quasi-reversible and yields a diimine species. researchgate.net
The general mechanism can be described as:
First Oxidation (Reversible): Amine → Radical Cation + e⁻
Second Oxidation (Quasi-reversible): Radical Cation → Diimine + e⁻
The formal redox potentials (E°') for these electron transfer steps can be accurately determined from the cyclic voltammograms. The potential at which the peak current occurs is related to the ease of oxidation. The presence of electron-donating groups (like the alkyl groups) and the phenyl ring influences these potentials. The electrochemical environment, including the solvent and the supporting electrolyte, plays a significant role in the stability of the generated species and the reversibility of the redox processes. researchgate.netuco.es
In aqueous solutions, the mechanism can be more complex due to the involvement of protons and potential follow-up chemical reactions like hydrolysis or dimerization of the oxidized species. uco.es The pH of the solution strongly influences the peak potentials. uco.es By analyzing the cyclic voltammograms at various scan rates, researchers can gain insight into the kinetics of the electron transfer and the stability of the electrochemically generated intermediates. uco.esutexas.edu This information is crucial for understanding the compound's electron-donating properties and its potential applications as a redox mediator or indicator.
Table 2: Electrochemical Behavior of N,N-Dimethyl-p-phenylenediamine (A Structural Analog) This table summarizes the key electrochemical events observed during the cyclic voltammetry of a compound structurally related to this compound.
| Electrochemical Event | Description | Observation | Source |
| First Oxidation | One-electron removal from the amine. | Fully reversible process. | researchgate.net |
| Product of First Oxidation | N,N-dimethyl-p-semiquinonediimine radical cation (SQDI⁺). | Forms a stable, colored radical cation (Wurster's Red). | researchgate.netuco.es |
| Second Oxidation | One-electron removal from the radical cation. | Slightly quasi-reversible process. | researchgate.net |
| Product of Second Oxidation | N,N-dimethyl-p-quinonediimine (QDI²⁺). | A diimine species. | researchgate.net |
Future Research Directions and Concluding Perspectives
Emerging Applications and Unexplored Reactivities
The unique structural nature of asymmetrically substituted ethylenediamines, such as N,N-Dimethyl-N'-phenylethylenediamine, presents a frontier for new applications and the discovery of novel chemical reactions. A primary area of interest lies in the development of advanced catalysts. The distinct electronic and steric environments of the two nitrogen atoms—one a tertiary dimethylamino group and the other a secondary phenylamino (B1219803) group—can be harnessed to create highly selective catalysts for asymmetric synthesis.
Future research could focus on leveraging this asymmetry for stereoselective transformations, a critical need in the pharmaceutical and fine chemical industries. rasayanjournal.co.in The differential basicity and nucleophilicity of the two amine functionalities could be exploited in organocatalysis, for instance, in Michael additions or aldol (B89426) reactions, where one amine group could act as the catalytic center while the other modulates the catalyst's solubility, stability, or chiral environment.
The reactivity of the N-H bond in the secondary amine portion offers a site for further functionalization, leading to a diverse library of ligands with tunable properties. Exploration into the reactivity of this compound with various electrophiles could yield novel derivatives with applications in materials science and coordination chemistry.
Integration into Multicomponent Catalytic Systems
The integration of this compound and its derivatives into multicomponent catalytic systems is a promising avenue for future investigation. These systems, where multiple catalysts work in concert to perform a sequence of reactions in a single vessel, are at the forefront of sustainable chemistry. The bifunctional nature of this diamine makes it an ideal candidate for a "ligand-catalyst," where it not only coordinates to a metal center but also possesses a secondary functional group that can participate in the catalytic cycle or influence the reaction environment.
For example, in a tandem catalytic reaction, the phenylamino group could be designed to recognize and bind a specific substrate through hydrogen bonding, while the dimethylamino group coordinates to a transition metal, bringing the reactive partners into close proximity. This could lead to enhanced reaction rates and selectivities. Research into the synthesis of well-defined metal complexes with this ligand is a necessary first step. Studies on the coordination chemistry with various transition metals like palladium, rhodium, or iridium could reveal novel catalytic activities for cross-coupling reactions, hydrogenations, or C-H functionalization.
Development of Advanced Materials with Tunable Properties
The incorporation of asymmetrically substituted diamines into polymeric and supramolecular structures is a burgeoning field of materials science. This compound can serve as a unique building block for creating advanced materials with tailored properties. Its rigid phenyl group and flexible dimethylaminoethyl moiety can impart a combination of thermal stability and processability to polymers.
Future research could explore its use as a monomer or a cross-linking agent in the synthesis of polyamides, polyimides, or polyurethanes. The resulting materials could exhibit interesting self-assembly behaviors, leading to the formation of ordered nanostructures. The presence of the phenyl group could also be exploited to introduce photo- or electro-active properties, making these materials suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. The potential for these materials to act as "smart" materials, responding to external stimuli like pH or the presence of metal ions, is another exciting area for investigation.
Challenges and Opportunities in the Field of Diamine Chemistry
The field of diamine chemistry, while mature, continues to present both challenges and opportunities. A significant challenge in working with asymmetrically substituted diamines is their synthesis. Developing efficient, cost-effective, and scalable synthetic routes to compounds like this compound is crucial for their widespread application. karazin.ua Methods that allow for the selective and high-yield synthesis of these unsymmetrical diamines are highly sought after. karazin.ua
Another challenge is the comprehensive characterization of their complexes and materials. Understanding the precise structure-property relationships requires a combination of advanced analytical techniques and computational modeling.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and purification methods for N,N-Dimethyl-N'-phenylethylenediamine in academic research?
- Methodological Answer : The compound is typically synthesized via alkylation of phenylethylenediamine with methylating agents like methyl iodide or dimethyl sulfate under controlled alkaline conditions. Purification often involves recrystallization from solvents such as ethanol or acetonitrile, followed by column chromatography to remove byproducts. Analytical validation using , , and high-resolution mass spectrometry (HRMS) ensures structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are essential for identifying intramolecular charge transfer (ICT) states. Solvent-dependent studies in cyclohexane, acetonitrile, and dimethyl sulfoxide (DMSO) reveal shifts in absorption and emission maxima. Nuclear magnetic resonance (NMR) spectroscopy confirms proton environments, while Fourier-transform infrared (FTIR) spectroscopy verifies amine and aromatic functional groups .
Q. How is the stability of this compound assessed under varying storage conditions?
- Methodological Answer : Accelerated stability studies are conducted by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Degradation products are monitored via high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). Long-term stability is evaluated under inert atmospheres (argon or nitrogen) to prevent oxidation .
Advanced Research Questions
Q. What mechanistic insights explain solvent polarity effects on the intramolecular charge transfer (ICT) behavior of this compound?
- Methodological Answer : Computational modeling using density functional theory (DFT) at the B3LYP/6-31G(d) level reveals solvent-dependent stabilization of ICT states. Polar solvents stabilize the charge-separated excited state, reducing the energy gap between and . Experimental validation involves correlating Stokes shifts with solvent polarity indices (e.g., ) and comparing calculated dipole moments with experimental spectral data .
Q. How can researchers resolve contradictions in fluorescence quantum yield data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in excitation wavelengths, solvent purity, or oxygen content. Standardization protocols include:
- Using degassed solvents to minimize quenching.
- Calibrating fluorometers with reference standards (e.g., quinine sulfate).
- Reporting excitation/emission slit widths and detector sensitivity settings.
Cross-laboratory reproducibility studies and meta-analyses of published data identify systematic errors .
Q. What role does this compound play in designing supramolecular coordination complexes?
- Methodological Answer : The diamine acts as a bidentate ligand, facilitating the self-assembly of palladium(II) or copper(II) complexes with bridging ligands (e.g., pyrazine). X-ray crystallography and nuclear Overhauser effect spectroscopy (NOESY) elucidate structural motifs, while UV-Vis titration quantifies binding constants () for equilibrium studies between molecular triangles and squares .
Q. How do computational methods predict the redox properties of this compound in electrochemical applications?
- Methodological Answer : Cyclic voltammetry (CV) experiments in aprotic solvents (e.g., DMF) measure oxidation potentials. Density functional theory (DFT) calculations of frontier molecular orbitals (HOMO/LUMO) correlate with experimental redox potentials. Marcus theory analysis further quantifies electron-transfer kinetics for applications in organic electronics or redox catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
